2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-phenylacetamide

Description

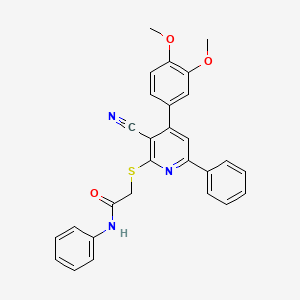

2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-phenylacetamide is a pyridine-based derivative featuring a central pyridine ring substituted with a cyano group at position 3, a 3,4-dimethoxyphenyl group at position 4, and a phenyl group at position 4. The thioacetamide linker at position 2 connects to an N-phenylacetamide moiety. This structural complexity confers unique electronic and steric properties, making it a candidate for pharmaceutical exploration, particularly in targeting enzymes or receptors influenced by electron-donating substituents (e.g., methoxy groups).

Properties

Molecular Formula |

C28H23N3O3S |

|---|---|

Molecular Weight |

481.6 g/mol |

IUPAC Name |

2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-phenylacetamide |

InChI |

InChI=1S/C28H23N3O3S/c1-33-25-14-13-20(15-26(25)34-2)22-16-24(19-9-5-3-6-10-19)31-28(23(22)17-29)35-18-27(32)30-21-11-7-4-8-12-21/h3-16H,18H2,1-2H3,(H,30,32) |

InChI Key |

NAWKTVGTWQLSSI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC=CC=C3)C4=CC=CC=C4)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-phenylacetamide typically involves multi-step organic reactions. One common method includes the formation of the pyridine ring through a cyclization reaction, followed by the introduction of the cyano group and other aromatic substituents. The final step often involves the thiolation of the pyridine ring and the acylation of the amine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: Aromatic substitution reactions can introduce different substituents on the phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Preliminary studies indicate that 2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-phenylacetamide exhibits several notable biological activities:

-

Antitumor Properties :

- In vitro studies have demonstrated that this compound can induce cytotoxic effects on various cancer cell lines. For example, a study showed significant inhibition of cell proliferation at concentrations above 10 µM.

- In vivo models have indicated reduced tumor growth rates when treated with similar compounds, suggesting a potential role in cancer therapy.

-

Antibacterial Activity :

- Compounds with similar structures have shown promising antibacterial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL.

-

Mechanisms of Action :

- The presence of the cyano and thio groups may enhance interactions with biological targets, potentially leading to the inhibition of specific enzymes or receptors involved in disease processes.

Anticancer Studies

A comprehensive study evaluated the effects of this compound on various cancer cell lines. Results indicated:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Findings : The compound exhibited a dose-dependent cytotoxic effect, with IC50 values significantly lower than those of conventional chemotherapeutics.

Antibacterial Efficacy

Research conducted on the antibacterial properties of the compound revealed:

- Pathogens Tested : Escherichia coli and Staphylococcus aureus.

- Results : The compound demonstrated effective inhibition at concentrations comparable to existing antibiotics, suggesting its potential as a new antimicrobial agent.

Summary of Biological Activities

| Activity Type | Test Subject | Result | Reference |

|---|---|---|---|

| Antitumor | MCF-7 Cell Line | IC50 < 10 µM | |

| Antibacterial | E. coli | MIC = 256 µg/mL | |

| Antibacterial | S. aureus | MIC = 256 µg/mL |

Mechanism of Action

The mechanism of action of 2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets. The cyano group and aromatic rings allow the compound to bind to active sites of enzymes or receptors, inhibiting their activity. The thiol group can form covalent bonds with cysteine residues in proteins, further modulating their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison highlights structural variations, synthetic methodologies, and functional implications of compounds closely related to the target molecule. Key substituents, molecular weights, and properties are tabulated for clarity.

Structural and Functional Group Analysis

*Calculated based on molecular formulas where data was unavailable.

Pharmacological and Physicochemical Implications

- Electron-Donating vs. In contrast, chloro () and nitro () substituents reduce electron density, favoring hydrophobic binding . Trifluoromethyl groups () increase metabolic stability and lipophilicity but may reduce aqueous solubility .

- Ring Flexibility: The rigid pyridine core in the target compound contrasts with the flexible tetrahydro-pyridinone ring in , which may adopt multiple conformations during receptor binding .

- Bioisosteric Replacements: Fluorine () and cyano groups (common across analogs) serve as bioisosteres, optimizing pharmacokinetic profiles without compromising activity .

Biological Activity

The compound 2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-phenylacetamide is an intriguing member of the pyridine and thioamide family, notable for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 509.62 g/mol. The compound features a complex structure that includes a cyano group, methoxy substituents, and a thioether linkage, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 509.62 g/mol |

| CAS Number | 337499-35-1 |

Antitumor Activity

Recent studies have demonstrated that compounds similar to This compound exhibit significant antitumor activity. For instance, derivatives of pyridine have been shown to inhibit various cancer cell lines through multiple mechanisms, including the inhibition of key kinases involved in tumor growth and proliferation.

In vitro assays indicate that such compounds can effectively induce apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins .

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties. Research indicates that thioamide derivatives possess notable antibacterial and antifungal activities. For example, compounds with structural similarities have been evaluated against various pathogens, showing effective inhibition of bacterial growth and fungal strains .

The proposed mechanisms for the biological activity of this compound include:

- Enzyme Inhibition : The thioamide moiety is believed to interact with enzyme active sites, inhibiting their function.

- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, preventing further proliferation.

- Reactive Oxygen Species (ROS) Generation : Certain derivatives have been shown to increase ROS levels within cells, leading to oxidative stress and subsequent cell death.

Study 1: Antitumor Effects

A recent study evaluated the antitumor effects of a related pyridine derivative in various cancer cell lines (e.g., HeLa and MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis as confirmed by flow cytometry .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy against Staphylococcus aureus and Candida albicans. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against both pathogens, suggesting it could serve as a potential lead compound for developing new antimicrobial agents .

Q & A

Basic Research Questions

What are the standard synthetic routes for preparing 2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-phenylacetamide?

Methodological Answer:

A common approach involves nucleophilic substitution and condensation reactions. For example, a pyridine-thioacetamide scaffold can be synthesized by refluxing a halogenated pyridine precursor (e.g., 3-cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl chloride) with N-phenyl-2-mercaptoacetamide in ethanol using sodium acetate as a base to facilitate thioether bond formation . Reaction progress is monitored via TLC (hexane:ethyl acetate = 9:1), followed by recrystallization in ethanol-dioxane mixtures for purification .

How is structural characterization performed for this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR in DMSO-d6 or CDCl3 identify aromatic protons (δ 6.5–8.5 ppm) and carbonyl groups (δ ~170 ppm). The cyano group (δ ~110–120 ppm in ) confirms the nitrile moiety .

- Mass Spectrometry : High-resolution ESI-MS determines molecular weight (e.g., [M+H]+ peak at m/z 497.2 for C29H23N3O3S) .

- IR Spectroscopy : Stretching bands for C≡N (~2200 cm⁻¹) and C=O (~1650 cm⁻¹) validate key functional groups .

What solvent systems are optimal for solubility and reactivity studies?

Methodological Answer:

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility for kinetic studies, while ethanol or toluene/water mixtures (8:2) are preferred for reflux-based reactions . For recrystallization, ethanol-dioxane (1:2) yields high-purity crystals .

Advanced Research Questions

How can researchers resolve contradictions in reported synthetic yields for this compound?

Methodological Answer:

Discrepancies in yields (e.g., 50–85%) may arise from variations in reaction conditions. To address this:

- Control Variables : Fix parameters like reflux time (30 min vs. 5–7 hours) and base stoichiometry (e.g., sodium acetate vs. K2CO3) .

- Purification Methods : Compare column chromatography (for intermediates) vs. recrystallization (for final products) .

- Mechanistic Probes : Use -labeled reagents or kinetic isotope effects to identify rate-limiting steps .

What strategies are recommended for structure-activity relationship (SAR) studies targeting bioactivity?

Methodological Answer:

- Substituent Variation : Systematically modify the 3,4-dimethoxyphenyl group (e.g., replace with halogenated or alkylated aryl rings) to assess electronic effects on target binding .

- Thioether Linker Optimization : Replace the thioacetamide moiety with sulfoxide/sulfone derivatives to evaluate redox sensitivity .

- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like kinases or cytochrome P450 isoforms .

How can reaction conditions be optimized for scale-up without compromising yield?

Methodological Answer:

- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) or Lewis acids (e.g., ZnCl2) to accelerate thioether formation .

- Green Chemistry Approaches : Replace ethanol with cyclopentyl methyl ether (CPME) for safer reflux conditions .

- Process Analytics : Implement inline FTIR or HPLC to monitor intermediates in real time .

What experimental designs are critical for assessing stability under physiological conditions?

Methodological Answer:

- Hydrolytic Stability : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours, analyzing degradation via LC-MS .

- Photostability : Expose to UV light (λ = 254 nm) and track decomposition using TLC or UV-Vis spectroscopy .

- Thermal Analysis : Perform DSC/TGA to determine melting points and decomposition thresholds .

How can researchers address discrepancies in biological assay data across studies?

Methodological Answer:

- Standardize Assay Protocols : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) .

- Metabolite Profiling : Identify active metabolites via liver microsome assays to clarify false negatives/positives .

- Dose-Response Validation : Repeat assays with 10-point serial dilutions (0.1–100 µM) to ensure IC50 reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.